Cas no 2168095-72-3 (1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one)

1-5-(Aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one is a specialized thiazole derivative with a reactive aminomethyl group and a ketone functionality, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structural features, including the thiazole core and branched alkyl chain, contribute to its utility in constructing complex heterocyclic compounds. The presence of both amino and carbonyl groups allows for versatile chemical modifications, enabling its use in the development of bioactive molecules. This compound is particularly relevant in medicinal chemistry for designing potential drug candidates, owing to its ability to interact with biological targets. High purity and consistent quality ensure reliable performance in research and industrial processes.
1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one structure
2168095-72-3 structure
Product Name:1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one
CAS No:2168095-72-3
MF:C10H16N2OS
MW:212.311841011047
CID:5892914
PubChem ID:165506578
Update Time:2025-05-25

1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one
    • 2168095-72-3
    • 1-[5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl]-3-methylbutan-1-one
    • EN300-1269139
    • Inchi: 1S/C10H16N2OS/c1-6(2)4-8(13)10-12-7(3)9(5-11)14-10/h6H,4-5,11H2,1-3H3
    • InChI Key: UOHFUJZWBCZYKI-UHFFFAOYSA-N
    • SMILES: S1C(CN)=C(C)N=C1C(CC(C)C)=O

Computed Properties

  • Exact Mass: 212.09833431g/mol
  • Monoisotopic Mass: 212.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84.2Ų

1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one Pricemore >>

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Additional information on 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one

Introduction to Compound with CAS No. 2168095-72-3 and Product Name: 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one

The compound identified by the CAS number 2168095-72-3 and the product name 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including an aminomethyl side chain, a thiazole ring, and a methylbutanone moiety, which collectively contribute to its unique chemical properties and biological interactions.

In recent years, there has been a growing interest in the development of novel thiazole derivatives as pharmacological agents. Thiazole scaffolds are particularly noteworthy due to their presence in numerous bioactive natural products and synthetic drugs. The compound in question, 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one, has been extensively studied for its potential role in modulating various biological pathways. Specifically, its ability to interact with cellular targets has been explored in the context of antimicrobial, anti-inflammatory, and anticancer applications.

The aminomethyl group attached to the thiazole ring is a critical feature that enhances the compound's reactivity and binding affinity. This moiety can participate in hydrogen bonding interactions, making it an excellent candidate for designing molecules that target specific protein receptors or enzymes. Furthermore, the presence of a methylbutanone side chain contributes to the compound's lipophilicity, which is often a desirable characteristic for oral bioavailability and membrane permeability. These structural elements together make this compound a promising candidate for further pharmacological investigation.

Recent research has highlighted the significance of thiazole derivatives in drug discovery. For instance, studies have demonstrated that thiazole-based compounds can exhibit potent activity against bacterial pathogens by interfering with essential metabolic pathways. Additionally, their anti-inflammatory properties have been attributed to their ability to modulate cytokine production and inhibit inflammatory enzyme activity. The compound 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one has shown particular promise in preclinical studies where it has been observed to exhibit significant inhibitory effects on certain inflammatory markers.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the aminomethyl group into the thiazole core necessitates careful consideration of reaction mechanisms to avoid unwanted side products. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to achieve the desired structural configuration. The final product is characterized using spectroscopic methods such as NMR spectroscopy and mass spectrometry to confirm its molecular structure.

From a pharmacological perspective, the biological activity of 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one has been evaluated through in vitro assays that measure its interaction with target proteins and enzymes. Initial studies have revealed that this compound exhibits moderate affinity for certain enzyme families involved in inflammation and cell proliferation. These findings suggest potential therapeutic applications in conditions where these pathways are dysregulated. Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its effects at the molecular level.

The development of new pharmaceuticals relies heavily on understanding how molecular structures influence biological activity. The unique combination of functional groups in 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-3-methylbutan-1-one makes it an intriguing candidate for drug design. By modifying specific parts of its structure, researchers can fine-tune its pharmacological properties to improve efficacy and reduce side effects. Computational modeling techniques have been increasingly used to predict how changes in molecular structure will affect biological activity, allowing for more efficient drug development processes.

In conclusion, the compound with CAS number 2168095-72-3 and product name 1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yll3-methybutan-l-one represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in ongoing research efforts aimed at developing new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex medical challenges.

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